Lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate
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Overview
Description
Lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate is a compound that combines lithium with an imidazo[1,5-a]pyridine derivative. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The unique structure of the imidazo[1,5-a]pyridine moiety imparts specific properties that can be exploited in different scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate typically involves the reaction of imidazo[1,5-a]pyridine derivatives with lithium salts. One common method is the reaction of imidazo[1,5-a]pyridine-7-carboxylic acid with lithium hydroxide in an appropriate solvent, such as ethanol or water, under reflux conditions. The reaction proceeds as follows:
Imidazo[1,5-a]pyridine-7-carboxylic acid+LiOH→Lithium(1+) ion 2-imidazo[1,5-a]pyridin-7-ylacetate+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate can undergo various chemical reactions, including:
Oxidation: The imidazo[1,5-a]pyridine moiety can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
Oxidation: Oxidized derivatives of the imidazo[1,5-a]pyridine moiety
Reduction: Reduced derivatives of the imidazo[1,5-a]pyridine moiety
Substitution: Substituted imidazo[1,5-a]pyridine derivatives with different cations
Scientific Research Applications
Lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as luminescent compounds and coordination polymers.
Mechanism of Action
The mechanism of action of lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate involves its interaction with specific molecular targets and pathways. The imidazo[1,5-a]pyridine moiety can interact with various enzymes and receptors, modulating their activity. Additionally, the lithium ion can influence cellular signaling pathways, particularly those involved in mood regulation and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 2-{imidazo[1,5-a]pyridin-3-yl}acetate
- Lithium(1+) ion 2-{imidazo[1,5-a]pyridin-5-yl}acetate
- Lithium(1+) ion 2-{imidazo[1,5-a]pyridin-6-yl}acetate
Uniqueness
Lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate is unique due to the specific positioning of the imidazo[1,5-a]pyridine moiety, which can influence its chemical reactivity and biological activity. The 7-position substitution provides distinct electronic and steric properties compared to other positional isomers, making it a valuable compound for various applications.
Properties
IUPAC Name |
lithium;2-imidazo[1,5-a]pyridin-7-ylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.Li/c12-9(13)4-7-1-2-11-6-10-5-8(11)3-7;/h1-3,5-6H,4H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTHGXGSKRLDFG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN2C=NC=C2C=C1CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7LiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241128-54-9 |
Source
|
Record name | lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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